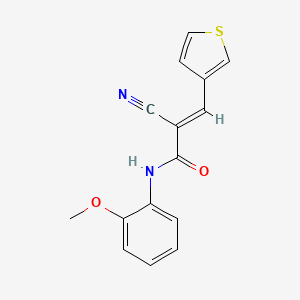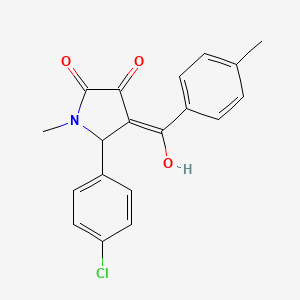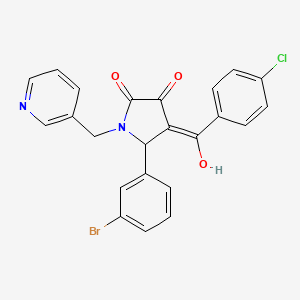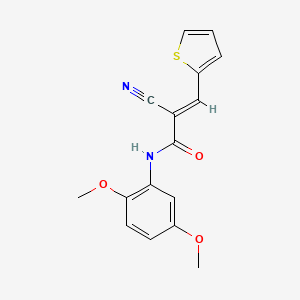
2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known as CTAA and has a chemical formula of C18H14N2O2S2.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide involves the inhibition of various signaling pathways involved in cancer cell proliferation, survival, and metastasis. The compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is essential for cancer cell survival and proliferation. CTAA also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer progression. Moreover, the compound has been reported to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide has been reported to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the Bax/Bcl-2 ratio. CTAA also induces cell cycle arrest at the G2/M phase, leading to the inhibition of cancer cell proliferation. Moreover, the compound has been reported to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, CTAA exhibits potent anticancer activity against various cancer cell lines, making it a promising candidate for drug discovery. However, the compound has some limitations, including its poor solubility in water and low bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the research on 2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide. One direction is to investigate the compound's potential as a drug candidate for cancer treatment. Further studies are needed to determine the compound's pharmacokinetics, toxicity, and efficacy in vivo. Another direction is to explore the compound's potential applications in material science. CTAA has been reported to exhibit interesting optical and electrical properties, making it a promising candidate for various applications, including organic electronics and optoelectronics. Moreover, the compound's potential as an anti-inflammatory agent and its effect on various signaling pathways involved in inflammation need to be further investigated.
Synthesis Methods
The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide involves the reaction of 2-methoxybenzaldehyde, 3-thiopheneacetic acid, and malononitrile in the presence of a base catalyst and a solvent. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction, resulting in the formation of CTAA. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. The compound works by inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CTAA has also been shown to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.
properties
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-14-5-3-2-4-13(14)17-15(18)12(9-16)8-11-6-7-20-10-11/h2-8,10H,1H3,(H,17,18)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORXZDKRZIOFPJ-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CSC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CSC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5309110.png)
![N-(2-[5-(4-chlorophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5309115.png)
![methyl 4-(4-chlorophenyl)-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5309124.png)

![N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine](/img/structure/B5309132.png)
![3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5309159.png)

![5-({2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-1-yl]ethyl}thio)-1H-1,2,3-triazole](/img/structure/B5309169.png)
![1-[(5-methylisoxazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5309175.png)
![3-[(dimethylamino)methyl]-1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5309176.png)
![4-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5309180.png)